molecular formula C8H14N2O B1379560 Octahydrocyclopenta[c]pyrrole-1-carboxamide CAS No. 1594674-13-1

Octahydrocyclopenta[c]pyrrole-1-carboxamide

Cat. No.: B1379560
CAS No.: 1594674-13-1
M. Wt: 154.21 g/mol
InChI Key: KAIODGZZEANQLB-UHFFFAOYSA-N
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Description

Octahydrocyclopenta[c]pyrrole-1-carboxamide is a chemical compound with the molecular formula C8H14N2O . It contains a total of 26 bonds, including 12 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 2 five-membered rings, 1 eight-membered ring, 1 primary amide (aliphatic), 1 secondary amine (aliphatic), and 1 Pyrrolidine .


Molecular Structure Analysis

The this compound molecule contains a total of 26 bonds. There are 12 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 2 five-membered rings, 1 eight-membered ring, 1 primary amide (aliphatic), 1 secondary amine (aliphatic), and 1 Pyrrolidine .


Physical and Chemical Properties Analysis

This compound has a molecular formula of C8H14N2O, an average mass of 154.210 Da, and a monoisotopic mass of 154.110611 Da . It contains a total of 25 atoms, including 14 Hydrogen atoms, 8 Carbon atoms, 2 Nitrogen atoms, and 1 Oxygen atom .

Scientific Research Applications

Cognitive Deficits in Schizophrenia

Octahydrocyclopenta[c]pyrrole-1-carboxamide derivatives have shown promise in treating cognitive deficits in schizophrenia. For instance, a study identified N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide as a potent and selective alpha7 nicotinic acetylcholine receptor agonist. This compound demonstrated potential in improving cognitive performance and auditory sensory gating in schizophrenia models (Wishka et al., 2006).

Drug Discovery and Synthesis

The compound has been involved in drug discovery programs, leading to the synthesis of novel structures like 4-pyrazin-2-yl-1H-pyrrole-2-carboxamides and various bicyclic analogues. This synthesis, which is largely novel, involves standard procedures such as SNAr, borylation, C–C cross couplings, and hydrolysis (Howells et al., 2022).

Selective Synthesis Techniques

Selective synthesis techniques have been developed for octahydrocyclopenta[b]pyrroles, showcasing the compound's versatility in creating different isomers and derivatives through controlled reactions (Ney & Wolfe, 2005).

Enantioselective Synthesis

Enantioselective synthesis methods have been applied to octahydrocyclopenta[c]pyrrole derivatives, such as the synthesis of an optically active hexahydrocyclopenta[c]pyridine derivative with a quaternary stereocenter. This process involves a series of reactions including Pd-catalyzed asymmetric allylic alkylation and Fischer indolization, demonstrating the compound's potential as a versatile scaffold for various transformations (Wachtendorf et al., 2018).

Anticonvulsant Activity

Research has also explored the anticonvulsant properties of octahydrocyclopenta[c]pyrrole derivatives. Tetracyclic indole derivatives, for example, showed promising results in rat maximal electroshock tests for anticonvulsant activity (Stanton & Ackerman, 1983).

Biochemical Analysis

Biochemical Properties

Octahydrocyclopenta[c]pyrrole-1-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, it has been observed to bind with certain hydrolase enzymes, altering their catalytic efficiency. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in stress responses and metabolic regulation. This compound can modulate gene expression by interacting with transcription factors, leading to changes in cellular metabolism and function. Additionally, it affects cellular proliferation and apoptosis, making it a compound of interest in cancer research .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit certain enzymes by binding to their active sites, preventing substrate access. This inhibition can lead to downstream effects on metabolic pathways and gene expression. Furthermore, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature. Long-term studies have shown that prolonged exposure to this compound can lead to adaptive changes in cellular function, including alterations in enzyme expression and activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been found to enhance metabolic activity and improve stress response. At high doses, it can exhibit toxic effects, including liver and kidney damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without adverse outcomes .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, influencing the metabolism of various substrates. This interaction can lead to changes in metabolic flux and the levels of specific metabolites. Additionally, it can affect the synthesis and degradation of key biomolecules, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to target sites where it can exert its biochemical effects. The compound’s distribution is influenced by its hydrophobicity and affinity for certain cellular compartments .

Subcellular Localization

This compound is localized to specific subcellular compartments, including the cytoplasm and mitochondria. Its activity is modulated by post-translational modifications that direct it to these compartments. This localization is crucial for its function, as it allows the compound to interact with target enzymes and proteins within these organelles .

Properties

IUPAC Name

1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c9-8(11)7-6-3-1-2-5(6)4-10-7/h5-7,10H,1-4H2,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAIODGZZEANQLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNC(C2C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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